molecular formula C7H11NO3 B2923043 (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid CAS No. 96219-55-5

(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid

Cat. No. B2923043
CAS RN: 96219-55-5
M. Wt: 157.169
InChI Key: SDWWBSPLLLYOJH-YFKPBYRVSA-N
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Description

(S)-2-(2-oxopyrrolidin-1-yl)propanoic acid, also known as L-pyroglutamic acid, is a naturally occurring amino acid derived from glutamic acid. It is a cyclic imide that plays an important role in various physiological processes. In recent years, L-pyroglutamic acid has gained attention due to its potential therapeutic applications in the treatment of neurological disorders, memory enhancement, and cognitive function.

Scientific Research Applications

Crystallography

A study by Yin-Qiu Liu et al. (2009) elucidated the crystal structure of a closely related compound, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, highlighting its potential for detailed structural analysis in materials science Yin-Qiu Liu et al., 2009.

Surface and Catalytic Properties

G. Hussein and B. Gates (1998) investigated the surface and catalytic properties of Yttrium Oxide, providing insights into the interactions of related compounds on catalyst surfaces, which could have implications for the use of (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid in catalysis G. Hussein & B. Gates, 1998.

Synthetic Chemistry

The work by E. Tayama et al. (2012) on the asymmetric α-2-tosylethenylation of (S)-2-(pyrrolidin-1-yl)propanoic acid esters showcases the compound's utility in synthetic organic chemistry, particularly in the formation of chiral intermediates E. Tayama et al., 2012.

Quantum Chemical Investigation

M. Bouklah et al. (2012) conducted a quantum chemical investigation of molecules structurally similar to this compound, highlighting the importance of such studies in understanding the electronic properties and reactivity of these compounds M. Bouklah et al., 2012.

Coordination Chemistry

M. Halcrow (2005) explored the synthesis and coordination chemistry of pyridine derivatives, which are relevant to understanding the complexation behavior of structurally similar compounds like this compound in the formation of novel metal complexes M. Halcrow, 2005.

properties

IUPAC Name

(2S)-2-(2-oxopyrrolidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWWBSPLLLYOJH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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